Physical and chemical properties of 3,5-Dibromo-2-phenylthiophene
Physical and chemical properties of 3,5-Dibromo-2-phenylthiophene
An In-Depth Technical Guide to 3,5-Dibromo-2-phenylthiophene
Authored by: A Senior Application Scientist
Introduction
3,5-Dibromo-2-phenylthiophene is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its structure, featuring a thiophene ring substituted with two bromine atoms and a phenyl group, provides multiple reactive sites for the construction of complex molecular architectures. Thiophene-containing compounds are a significant class of heterocycles in medicinal chemistry and materials science, exhibiting a wide array of biological activities and unique electronic properties.[1][2] The thiophene ring is often considered a bioisostere of a phenyl ring, capable of enhancing drug-receptor interactions and improving physicochemical characteristics.[1] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and analytical characterization of 3,5-Dibromo-2-phenylthiophene, tailored for researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
The physicochemical properties of 3,5-Dibromo-2-phenylthiophene are crucial for its handling, reaction setup, and purification. While specific experimental data for this exact compound is sparse, we can infer its properties from closely related analogs such as 3,5-Dibromo-2-methylthiophene and other brominated thiophenes.
Table 1: Physical and Chemical Properties of 3,5-Dibromo-2-phenylthiophene and Related Analogs
| Property | 3,5-Dibromo-2-phenylthiophene (Predicted/Inferred) | 3,5-Dibromo-2-methylthiophene (Experimental) | 3,4-Dibromothiophene (Experimental) |
| Molecular Formula | C₁₀H₆Br₂S | C₅H₄Br₂S[3][4] | C₄H₂Br₂S |
| Molecular Weight | 318.03 g/mol | 255.96 g/mol [3][4] | 241.93 g/mol |
| Appearance | Likely a colorless to yellow liquid or low-melting solid | Colorless to yellow clear liquid[3][5] | Liquid |
| Melting Point | Not available | -15 °C[3] | 4-5 °C |
| Boiling Point | Expected to be >230 °C | 230 °C[3] | 221-222 °C |
| Density | Expected to be >2 g/mL | ~2 g/mL[6] | 2.188 g/mL at 25 °C |
| Solubility | Soluble in common organic solvents (e.g., THF, diethyl ether, dichloromethane, ethyl acetate)[7] | Soluble in organic solvents | Soluble in organic solvents |
Chemical Reactivity
The chemical reactivity of 3,5-Dibromo-2-phenylthiophene is dominated by the two bromine substituents and the inherent aromaticity of the thiophene and phenyl rings.
-
Susceptibility to Metal-Halogen Exchange: The bromine atoms can be selectively replaced by lithium through reaction with organolithium reagents like n-butyllithium or tert-butyllithium.[8][9] This forms a lithiated thiophene species, a powerful nucleophile for subsequent reactions.
-
Cross-Coupling Reactions: The C-Br bonds are amenable to palladium-catalyzed cross-coupling reactions such as Suzuki and Stille couplings.[10][11] This allows for the formation of new carbon-carbon bonds, enabling the synthesis of more complex aryl- or vinyl-substituted thiophenes.
-
Electrophilic Aromatic Substitution: The thiophene ring is generally more reactive towards electrophilic substitution than the phenyl ring. However, the presence of two electron-withdrawing bromine atoms deactivates the thiophene ring to some extent.
Synthesis and Reactivity
Synthesis of 3,5-Dibromo-2-phenylthiophene
A common and straightforward method for the synthesis of 3,5-Dibromo-2-phenylthiophene is the direct bromination of 2-phenylthiophene. The thiophene ring is highly activated towards electrophilic substitution, and the presence of the phenyl group at the 2-position directs bromination to the 5- and 3-positions.
Experimental Protocol: Bromination of 2-Phenylthiophene
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-phenylthiophene (1 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.
-
Brominating Agent: Slowly add a solution of N-bromosuccinimide (NBS) (2.2 equivalents) in the same solvent to the stirred solution of 2-phenylthiophene at room temperature. The use of NBS is preferred over elemental bromine for better selectivity and milder reaction conditions. A similar protocol using NBS for the dibromination of 2-methylthiophene has been reported.[12]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the combined organic layers with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexane or a mixture of hexane and ethyl acetate) to afford 3,5-Dibromo-2-phenylthiophene.
Key Reactions and Mechanistic Insights
The bromine atoms at the 3- and 5-positions of 3,5-Dibromo-2-phenylthiophene are valuable handles for further synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.
Suzuki Cross-Coupling Reaction
The Suzuki coupling reaction is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is widely used in the synthesis of biaryls, vinylarenes, and polyolefins.
Experimental Protocol: Suzuki Coupling of 3,5-Dibromo-2-phenylthiophene
-
Reaction Setup: To a flame-dried Schlenk flask, add 3,5-Dibromo-2-phenylthiophene (1 equivalent), the desired arylboronic acid (1.1 to 2.2 equivalents, depending on whether mono- or di-substitution is desired), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or DMF) and water.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature, add water, and extract with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify the residue by column chromatography to yield the arylated phenylthiophene product.
Stille Cross-Coupling Reaction
The Stille coupling involves the reaction of an organohalide with an organostannane compound, catalyzed by palladium.[11] It is particularly useful for substrates with sensitive functional groups due to its neutral reaction conditions.[10][13]
Mechanistic Rationale for Cross-Coupling
The catalytic cycle for both Suzuki and Stille couplings involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst reacts with the C-Br bond of 3,5-Dibromo-2-phenylthiophene to form a Pd(II) intermediate.
-
Transmetalation: The organoboron (in Suzuki) or organotin (in Stille) compound transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Catalytic cycles for Suzuki and Stille coupling.
Analytical Characterization
A combination of spectroscopic techniques is essential for the unambiguous identification and purity assessment of 3,5-Dibromo-2-phenylthiophene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The single proton on the thiophene ring (at the 4-position) should appear as a singlet. The protons on the phenyl group will exhibit a more complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm). For comparison, the thiophene proton in 3,5-dibromo-2-methylthiophene appears as a singlet at δ 6.86 ppm.[12] The protons of a phenyl group in similar structures show signals in the range of δ 7.2-7.6 ppm.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom. The carbon atoms attached to bromine will be shifted downfield. The carbon atoms of the phenyl group will appear in the typical aromatic region (δ 120-140 ppm). The carbons of the thiophene ring in 2,5-dibromothiophene appear at around δ 112 ppm.[14] The phenyl-substituted carbon in 3-phenylthiophene appears at approximately δ 135 ppm, with other thiophene carbons at δ 125-129 ppm.[15]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified 3,5-Dibromo-2-phenylthiophene in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
Data Acquisition: Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm). Use a standard 90° pulse sequence and acquire a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the acquired data. Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Expected Fragmentation: The mass spectrum of 3,5-Dibromo-2-phenylthiophene will show a characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks). Common fragmentation pathways would involve the loss of bromine atoms and potentially the phenyl group.
Applications in Research and Drug Development
The 2-phenylthiophene scaffold is a privileged structure in medicinal chemistry and materials science.
Drug Development
Thiophene derivatives have demonstrated a wide range of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2][16] The ability to functionalize the 3,5-Dibromo-2-phenylthiophene core via cross-coupling reactions allows for the generation of diverse libraries of compounds for biological screening. For example, derivatives of phenylthiophene have been investigated as potential antibacterial agents that target the bacterial cell membrane.[17]
Caption: Drug discovery workflow utilizing 3,5-Dibromo-2-phenylthiophene.
Materials Science
Thiophene-based materials are at the forefront of organic electronics research.[18][19][20] The extended π-conjugated systems that can be built from 3,5-Dibromo-2-phenylthiophene are potential candidates for use in:
-
Organic Light-Emitting Diodes (OLEDs): As components of hole transport or emissive layers.
-
Organic Photovoltaics (OPVs): As donor or acceptor materials in the active layer of solar cells.
-
Organic Field-Effect Transistors (OFETs): As the semiconducting channel material.
Safety Information
Brominated aromatic compounds should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Based on data for similar compounds, 3,5-Dibromo-2-phenylthiophene may cause skin and eye irritation and may be harmful if swallowed or inhaled.[4] Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.
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